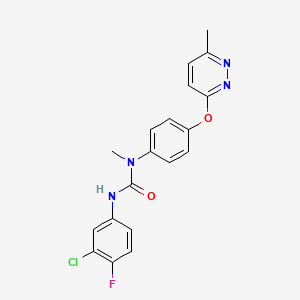
3-(3-Chloro-4-fluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antifungal Activity
Research has demonstrated the potential antifungal applications of compounds structurally related to "3-(3-Chloro-4-fluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea". For example, studies on derivatives such as N(1)- and N(3)-(4-fluorophenyl) ureas have shown fungitoxic action against strains like A. niger and F. oxyporum, suggesting similar compounds could have antifungal properties (Mishra, Singh, & Wahab, 2000).
Neuropharmacological Properties
Another line of research involves exploring the neuropharmacological properties of urea derivatives. Studies have indicated that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas exhibit anxiolytic activity, suggesting that modifications to the phenyl group, as in the compound , could yield compounds with significant central nervous system (CNS) effects (Rasmussen et al., 1978).
Enzyme Inhibition
The synthetic derivatives have been studied for their potential as enzyme inhibitors. For instance, compounds like N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas show promise as inhibitors of human soluble epoxide hydrolase, indicating that similar compounds could serve as lead structures for developing new therapeutic agents (Danilov et al., 2020).
Molecular Chemistry and Drug Design
In molecular chemistry, the manipulation of urea derivatives has led to the creation of compounds with varied biological activities. Research into urea derivatives, such as those mentioned, has contributed to drug design, demonstrating the versatile nature of these compounds in creating pharmacologically active agents (Chandrasekhar et al., 2019).
Material Science Applications
Urea derivatives are also explored for their applications in material science, such as corrosion inhibition for metals. Studies on triazinyl urea derivatives have shown significant inhibition effects on mild steel corrosion, suggesting that similar compounds could be utilized as corrosion inhibitors in industrial applications (Mistry et al., 2011).
Mécanisme D'action
The compound acts as an inhibitor of the Src Homolgy-2 phosphatase (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPNl 1 gene that contributes to multiple cellular functions including proliferation, differentiation, cell cycle maintenance, and migration. SHP2 is involved in signaling through the Ras-mitogen-activated protein kinase, the JAK-STAT, or the phosphoinositol 3-kinase-AKT pathways .
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c1-12-3-10-18(24-23-12)27-15-7-5-14(6-8-15)25(2)19(26)22-13-4-9-17(21)16(20)11-13/h3-11H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXKJOZVILNOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

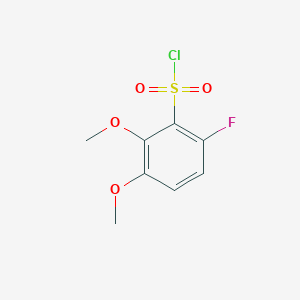
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)

![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2459934.png)
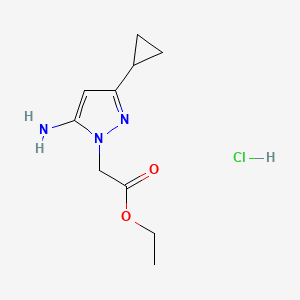
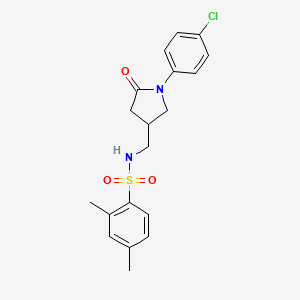
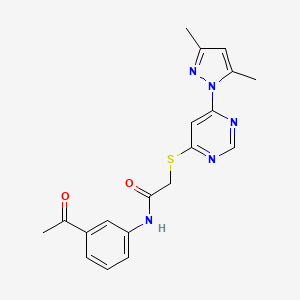
![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)
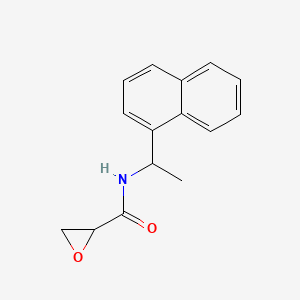
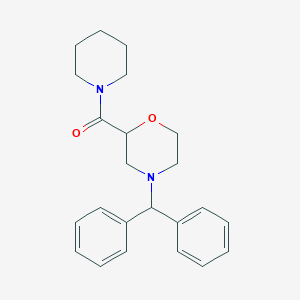
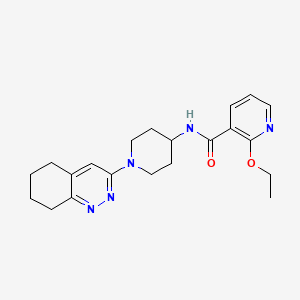
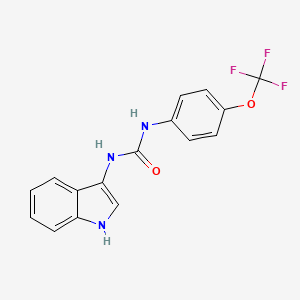
![3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2459949.png)
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/no-structure.png)